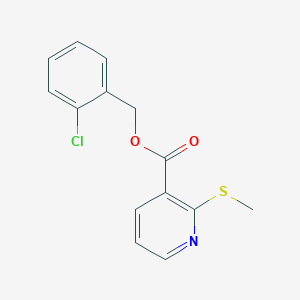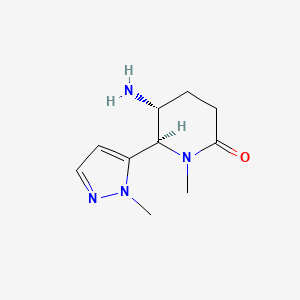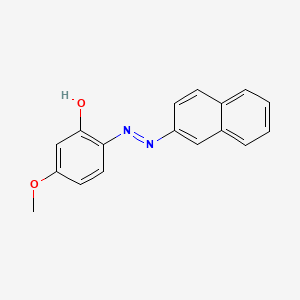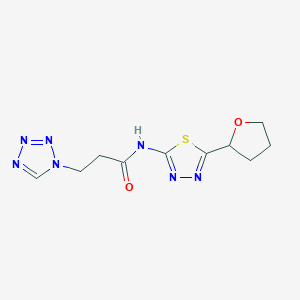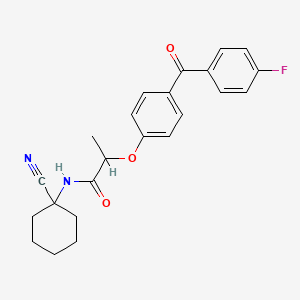![molecular formula C17H17N5O3 B13360336 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B13360336.png)
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that features a pyridine ring substituted with methoxy and methyl groups, an oxo group, and an acetamide linkage to a triazole-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyridine ring with appropriate substitutions, followed by the introduction of the acetamide group and the triazole ring. Common reagents used in these steps include methoxy and methyl substituents, acetic anhydride, and triazole derivatives. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the oxo group may produce a hydroxyl derivative.
Applications De Recherche Scientifique
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-phenylacetamide
- 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propionamide
Uniqueness
Compared to similar compounds, 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide stands out due to its specific substitution pattern and the presence of both pyridine and triazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H17N5O3 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-11-6-14(23)15(25-2)8-22(11)9-16(24)20-13-5-3-4-12(7-13)17-18-10-19-21-17/h3-8,10H,9H2,1-2H3,(H,20,24)(H,18,19,21) |
Clé InChI |
OOWXABRCSNASSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC=CC(=C2)C3=NC=NN3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360273.png)
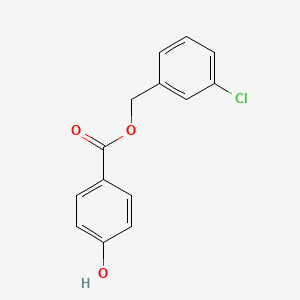
![2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one](/img/structure/B13360283.png)
![1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B13360291.png)
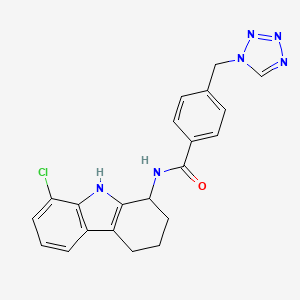
![1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360299.png)

